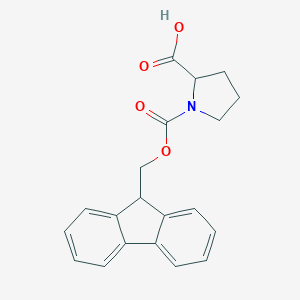

Fmoc-Pro-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318313 | |

| Record name | Fmoc-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-31-6 | |

| Record name | Fmoc-Pro-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9H-fluoren-9-ylmethyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-L-proline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXX85PZ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Fmoc-Pro-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences. This methodology is a cornerstone of biomedical research and drug development, facilitating the production of peptide-based therapeutics, research tools, and biomaterials. At the heart of SPPS lies the use of Nα-protected amino acids, which prevent unwanted side reactions and allow for the controlled, stepwise elongation of the peptide chain.

Among these crucial building blocks, Nα-9-fluorenylmethoxycarbonyl-L-proline (Fmoc-Pro-OH) holds a unique and critical position. Its distinctive chemical structure and conformational properties make it an indispensable tool for synthesizing peptides with specific three-dimensional structures and biological activities. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, covering its chemical properties, application in SPPS, and the profound impact of the proline residue on peptide structure and function. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

Chemical Properties and Structure of this compound

This compound is an L-proline residue where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is the hallmark of Fmoc-based SPPS and is prized for its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the peptide-resin linkage.

The proline residue itself is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain forms a cyclic pyrrolidine ring with the backbone. This rigid structure significantly restricts the conformational freedom of the peptide backbone, a property that is expertly exploited in peptide design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 117-118 °C |

| Optical Rotation | [α]20/D −32±1°, c = 1% in DMF |

| Purity (HPLC) | Typically ≥99.0%[1][2] |

| Enantiomeric Purity | Typically ≥99.8%[2] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-SPPS cycle is a repetitive process of deprotection, washing, coupling, and washing. This compound plays a central role in the coupling step, where it is introduced into the growing peptide chain.

The Fmoc-SPPS Cycle

A high-level overview of the Fmoc-SPPS cycle is as follows:

-

Resin Preparation: The solid support (resin) is swelled in a suitable solvent.

-

First Amino Acid Loading: The C-terminal amino acid is attached to the resin.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically a solution of piperidine in DMF, to expose a free N-terminal amine.

-

Washing: The resin is washed to remove excess deprotection reagent and byproducts.

-

Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated and added to the resin, forming a peptide bond with the free amine.

-

Washing: The resin is washed to remove excess reagents and unreacted amino acids.

-

Repeat: Steps 3-6 are repeated until the desired peptide sequence is assembled.

-

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid).

Key Steps Involving this compound

-

Fmoc Deprotection: The process of removing the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl group, leading to the formation of dibenzofulvene (DBF), which is then scavenged by the piperidine.[4]

-

Coupling of this compound: For the coupling reaction to occur, the carboxyl group of this compound must be activated to make it more reactive towards the nucleophilic attack of the free amine on the growing peptide chain. This is typically achieved using coupling reagents such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

The incorporation of proline introduces a "kink" or turn in the peptide backbone, which is a critical feature for the structure and function of many biologically active peptides.

Quantitative Data on this compound in SPPS

The efficiency of each coupling and deprotection step is crucial for the overall yield and purity of the final peptide.

Table 2: Typical Coupling and Deprotection Parameters for this compound

| Parameter | Condition/Value | Notes |

| Coupling Reagents | HBTU/HOBt/DIEA, HATU/HOAt/DIEA, DIC/Oxyma | The choice of reagents can affect coupling efficiency and racemization. |

| Coupling Time | 30 minutes to 2 hours | Can be influenced by the sequence, temperature, and coupling reagents. |

| Deprotection Reagent | 20% Piperidine in DMF | The most common reagent for Fmoc removal. |

| Deprotection Time | 5-20 minutes (typically 2 steps) | Shorter times for the initial deprotection, followed by a longer second deprotection. |

| Coupling Efficiency | >99% | Monitored by tests like the Kaiser test to detect free amines. |

Table 3: Purity of Peptides Synthesized with this compound

| Analysis Method | Typical Purity | Common Impurities |

| HPLC | >95% (after purification) | Deletion sequences (if coupling is incomplete), side-product adducts. |

| Mass Spectrometry | Confirms the expected molecular weight | Can reveal the presence of truncated or modified peptides. |

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a short peptide containing a proline residue.

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Syringe reaction vessel with a frit

Synthesis Procedure

-

Resin Swelling:

-

Add the Rink Amide resin to the reaction vessel.

-

Wash and swell the resin with DMF for 30-60 minutes.

-

-

First Amino Acid Coupling (Example: Fmoc-Gly-OH):

-

Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

-

Chain Elongation:

-

Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

The Impact of Proline on Peptide and Protein Structure and Function

The incorporation of proline into a peptide chain has profound consequences for its structure and, consequently, its biological function.

-

Conformational Rigidity: The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, fixing the phi (φ) dihedral angle to approximately -60°. This rigidity reduces the conformational entropy of the unfolded state, which can stabilize the folded structure of a protein.

-

Induction of Turns: Proline is frequently found in β-turns, which are sharp turns in the polypeptide chain that are crucial for the tertiary structure of proteins.

-

Polyproline Helices: Sequences of consecutive proline residues can form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices. The PPII helix is a left-handed helix that is a common structural motif in proteins and is involved in a variety of biological processes, including signal transduction and protein-protein interactions.

Proline-Containing Peptides in Signaling Pathways

Proline-rich motifs (PRMs) are short amino acid sequences that are recognized by specific protein domains, acting as molecular "velcro" to mediate protein-protein interactions in a wide range of cellular signaling pathways.

SH3 and WW Domain Interactions

Two of the most well-characterized proline-recognition domains are the Src Homology 3 (SH3) domain and the WW domain.

-

SH3 Domains: These domains are found in a large number of signaling proteins, including tyrosine kinases, adaptor proteins, and cytoskeletal proteins. They typically bind to proline-rich sequences containing a core PxxP motif.

-

WW Domains: These domains are characterized by two conserved tryptophan (W) residues and bind to proline-rich sequences often containing a PPxY motif.

These interactions are critical for the assembly of signaling complexes, the localization of proteins within the cell, and the regulation of enzyme activity.

Illustrative Signaling Pathway

The following diagram illustrates a simplified signaling pathway where a proline-rich peptide ligand binds to an SH3 domain-containing adaptor protein, leading to the activation of a downstream kinase cascade.

Caption: Simplified signaling pathway initiated by a proline-rich ligand.

Conclusion

This compound is far more than a simple protected amino acid; it is a powerful tool for imbuing synthetic peptides with specific structural and functional properties. Its unique ability to introduce conformational constraints into the peptide backbone is essential for mimicking the structures of biologically active peptides and for designing novel peptide-based therapeutics. A thorough understanding of the chemical properties of this compound, the nuances of its use in SPPS, and the structural implications of the proline residue is critical for researchers and developers working at the forefront of peptide science. As the demand for sophisticated peptide-based drugs and research tools continues to grow, the importance of this compound in the synthetic chemist's toolkit will only increase.

References

An In-depth Technical Guide to the Fmoc Protecting Group in Proline Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino acid proline (Pro) in solid-phase peptide synthesis (SPPS). Proline's unique cyclic structure introduces specific challenges and considerations that are critical for the successful synthesis of proline-containing peptides. This document outlines the chemical properties of Fmoc-Pro-OH, details common side reactions and mitigation strategies, provides structured experimental protocols, and presents quantitative data to inform synthesis strategies.

Core Concepts of Fmoc-Proline in SPPS

The Fmoc group is a base-labile protecting group for the α-amino functionality of amino acids.[1] Its use is central to one of the most common strategies in SPPS, offering the advantage of mild deprotection conditions, which preserves acid-labile side-chain protecting groups and linkers.[2][3] Proline, an imino acid, imparts significant conformational rigidity to a peptide chain, making it a crucial residue in many biologically active peptides.[4] However, its secondary amine and constrained ring structure present unique challenges during synthesis.

The general cycle of SPPS using Fmoc chemistry involves the iterative deprotection of the N-terminal Fmoc group with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[1] The unique properties of proline necessitate special attention during these steps to avoid common pitfalls.

Key Challenges and Mitigation Strategies

The incorporation of proline using Fmoc chemistry is associated with several potential side reactions and difficulties. Understanding and addressing these is paramount for achieving high purity and yield.

2.1 Diketopiperazine (DKP) Formation

This is one of the most significant side reactions, particularly when proline is the C-terminal amino acid of a dipeptide attached to the resin. After the Fmoc deprotection of the second amino acid, the liberated N-terminal amine can nucleophilically attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic dipeptide (a diketopiperazine). This results in a significant loss of the target peptide.

Mitigation Strategies:

-

Choice of Resin: Utilizing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky trityl linker physically obstructs the N-terminal amine from attacking the ester bond, thereby suppressing DKP formation.

-

Dipeptide Coupling: Instead of coupling a single amino acid to the resin-bound proline, a pre-synthesized Fmoc-dipeptide can be coupled. This bypasses the vulnerable dipeptide stage on the resin. However, care must be taken to avoid racemization of the C-terminal amino acid of the dipeptide during its activation, unless it is Glycine or Proline.

-

Optimized Conditions: Using milder deprotection conditions, such as adding 0.1 M HOBt to the piperidine solution, can help reduce the rate of DKP formation.

2.2 Slow Coupling Kinetics and Aggregation

Proline's rigid structure can sometimes lead to slower coupling kinetics compared to other amino acids. Furthermore, growing peptide chains, particularly those with repeating proline residues or hydrophobic sequences, can aggregate on the solid support. This aggregation can hinder the accessibility of reagents to the reaction sites, leading to incomplete deprotection and coupling, resulting in deletion sequences.

Mitigation Strategies:

-

High-Efficiency Coupling Reagents: Employing highly reactive uronium/aminium salt coupling reagents like HATU or HCTU can improve coupling efficiency.

-

Solvent Choice: In cases of severe aggregation, switching from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or adding a small percentage of DMSO can be beneficial.

-

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (oxazolidine derivatives of Ser or Thr) can disrupt the secondary structures that lead to aggregation.

2.3 Racemization

While urethane-based protecting groups like Fmoc generally suppress racemization during activation and coupling, it can still occur, particularly with prolonged activation times or the use of strong bases. For proline itself, racemization at the α-carbon is less common than for other amino acids like histidine or cysteine. However, when considering the coupling of dipeptides to avoid DKP formation, the risk of racemization for the C-terminal residue of the dipeptide must be considered.

Mitigation Strategies:

-

Additive Use: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, during the activation step is standard practice. OxymaPure is another effective additive often used with carbodiimide activators like DIC.

-

Controlled Activation: Pre-activation times should be kept to a minimum, and the use of excess base should be avoided. For sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the preservation of chiral purity. While extensive quantitative data for every possible proline-containing sequence is not feasible to present, the following table summarizes the general performance characteristics of common coupling reagents used in Fmoc-SPPS.

| Coupling Reagent Class | Examples | Relative Reactivity | Racemization Potential | Key Advantages & Considerations |

| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Low to Moderate | Highly efficient and fast-acting, making them suitable for sterically hindered couplings. HATU and COMU are generally considered the most reactive. Potential for guanidinylation of the free N-terminus if used in excess. |

| Phosphonium Salts | PyBOP, PyAOP | High | Low | Robust and efficient activators. PyBOP generates non-carcinogenic byproducts, unlike its predecessor, BOP. Generally, reactivity is slightly lower than the most potent uronium salts. |

| Carbodiimides | DCC, DIC | Moderate | Moderate | Cost-effective and generates simple byproducts (urea). Reaction rates are typically slower. Must be used with an additive like HOBt, HOAt, or OxymaPure to accelerate coupling and suppress racemization. |

Detailed Experimental Protocols

The following protocols are provided as a guide for key experimental procedures involving Fmoc-proline.

4.1 Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to minimize diketopiperazine formation.

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin's substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the this compound). If solubility is an issue, a minimal amount of dry DMF can be added.

-

Loading Reaction: Drain the DCM from the swollen resin and immediately add the this compound/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted chloride sites on the resin, add methanol (approx. 1 mL per gram of resin) to the reaction vessel and agitate for an additional 15-30 minutes.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

-

Substitution Level Determination (Optional): The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dry resin with a piperidine/DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.

4.2 Protocol: Standard Coupling of an Fmoc-Amino Acid to Resin-Bound Proline

This protocol uses HBTU/HOBt, a common and efficient coupling reagent combination.

-

Fmoc Deprotection: Swell the proline-loaded resin in DMF. Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

-

Coupling Completion Test (Pre-coupling): Perform an isatin test to confirm the presence of the free secondary amine of proline. A positive result (blue beads) indicates successful deprotection.

-

Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Completion Test (Post-coupling): Perform an isatin or chloranil test on a small sample of the resin. A negative result (no blue color) indicates complete coupling. If the test is positive, a second coupling should be performed.

4.3 Protocol: Monitoring Coupling to Proline with the Isatin Test

The standard Kaiser test for primary amines is unreliable for the secondary amine of proline. The isatin test is a reliable alternative.

-

Reagent Preparation: Prepare a solution of 2 g of isatin in 60 mL of benzyl alcohol, stirring for 2 hours. Filter any undissolved solid and then dissolve 2.5 g of Boc-Phe-OH into the filtrate.

-

Test Procedure: Place a small sample of the peptide-resin (a few beads) into a small test tube.

-

Add 2-3 drops of the isatin test solution.

-

Heat the tube at 100°C for 5 minutes.

-

Interpretation: If the resin beads turn blue, it indicates the presence of unprotected N-terminal proline, meaning the coupling reaction is incomplete.

Visualizations of Key Processes

The following diagrams, rendered using the DOT language, illustrate critical workflows and mechanisms in Fmoc-proline chemistry.

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) involving proline.

Caption: Mechanism of diketopiperazine (DKP) side reaction at the dipeptide stage.

References

- 1. chempep.com [chempep.com]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

In-Depth Technical Guide: Fmoc-Pro-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, N-α-Fmoc-L-proline (Fmoc-Pro-OH) is a critical reagent in the synthesis of peptides and peptidomimetics. Its unique cyclic structure introduces conformational constraints into peptide backbones, making it a valuable tool for modulating biological activity and stability. This guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of this compound

This compound is an amino acid derivative where the alpha-amino group of L-proline is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin support. This orthogonality is a cornerstone of modern peptide synthesis.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 71989-31-6 | [1][2][3][4] |

| Molecular Weight | 337.37 g/mol | |

| Molecular Formula | C₂₀H₁₉NO₄ | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF and NMP |

Experimental Protocol: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual procedure for the incorporation of an this compound residue into a growing peptide chain on a solid support. This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired sequence.

Materials and Reagents:

-

This compound

-

Appropriate solid-phase resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Methodology:

-

Resin Preparation (Swelling):

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This step is crucial to ensure that the reactive sites within the resin beads are accessible.

-

After swelling, drain the DMF from the vessel.

-

-

Fmoc Deprotection:

-

If starting with an Fmoc-protected amino acid pre-loaded on the resin, or after a previous coupling cycle, the Fmoc group must be removed.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for an initial 3-5 minutes, drain the solution, and add a fresh portion of 20% piperidine in DMF.

-

Continue agitation for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

This compound Activation and Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture. The solution will typically change color, indicating activation. Allow the activation to proceed for a few minutes.

-

Add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.

-

-

Washing:

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Since proline is a secondary amine, the standard Kaiser test (ninhydrin test) will not yield the characteristic blue color and is therefore not suitable for monitoring the completion of coupling to a proline residue or the deprotection of a proline residue.

-

Alternative tests, such as the isatin test, can be used to check for the presence of a free N-terminal proline.

-

This cycle of deprotection, coupling, and washing is repeated with the subsequent Fmoc-amino acids until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

Workflow Visualization

The following diagram illustrates the key stages of the Fmoc-based Solid-Phase Peptide Synthesis cycle, a fundamental process in peptide chemistry.

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

The Pivotal Role of Proline Derivatives in Modern Biochemistry: A Technical Guide

Proline, the only proteinogenic secondary amino acid, possesses a unique cyclic structure that imparts significant conformational rigidity. This distinct architecture makes proline and its synthetic derivatives exceptionally versatile tools in biochemistry, with profound applications ranging from asymmetric organocatalysis to the rational design of therapeutic agents. This technical guide provides an in-depth exploration of the core applications of proline derivatives for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Proline Derivatives in Asymmetric Organocatalysis

The emergence of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations—has revolutionized synthetic chemistry. L-proline and its derivatives are cornerstone catalysts in this field, prized for their low cost, low toxicity, and ability to promote a wide array of asymmetric reactions with high stereoselectivity.[1][2]

The Enamine Catalytic Cycle

The primary mechanism through which proline catalyzes reactions such as aldol, Mannich, and Michael additions is via an enamine intermediate.[3] The secondary amine of proline reacts with a donor ketone or aldehyde to form a nucleophilic enamine. This intermediate then attacks an electrophilic acceptor, with the chiral environment of the proline catalyst directing the stereochemical outcome of the newly formed C-C bond. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[4]

Key Reactions and Performance Data

Proline and its derivatives have been successfully applied to numerous asymmetric transformations. The direct aldol reaction, which creates a chiral β-hydroxy carbonyl, is a classic example.[5] The Mannich reaction, which forms a β-amino carbonyl compound, is another critical application, providing access to chiral amino alcohols and amino acid derivatives.

| Reaction | Catalyst (mol%) | Substrates | Solvent | Yield (%) | d.r. / a:s | ee (%) | Ref |

| Aldol | (S)-Proline (30) | p-Nitrobenzaldehyde + Acetone | DMSO | 68 | - | 76 | |

| Aldol | (S)-Proline (10) | Isovaleraldehyde + Propionaldehyde | DMF | 88 | 24:1 (anti) | 97 | |

| Aldol | Prolinamide Deriv. (20) | p-Nitrobenzaldehyde + Acetone | Neat | 66 | - | 93 | |

| Mannich | (S)-Proline (20) | p-Nitrobenzaldehyde + Acetone + p-Anisidine | Acetone | 50 | - | 94 | |

| Mannich | (S)-Proline (20) | N-Boc-imine + Acetaldehyde | MeCN | 78 | - | >99 | |

| Mannich | Proline Deriv. (15) | N-Boc-imine + Propionaldehyde | 2-Me-THF | 81 | >20:1 (syn) | 97 |

Experimental Protocol: Proline-Catalyzed Direct Aldol Reaction

This protocol provides a general methodology for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-proline (0.03 mmol, 30 mol%).

-

Solvent and Substrate Addition: Dissolve the catalyst in the chosen solvent (e.g., 0.5 mL DMSO). Add the ketone (e.g., Acetone, 5.0 mmol, excess) to the solution.

-

Equilibration: Stir the mixture at room temperature for 15-20 minutes to allow for pre-equilibration and enamine formation.

-

Reaction Initiation: Add the aldehyde (e.g., p-Nitrobenzaldehyde, 0.1 mmol, 1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Proline Derivatives in Drug Discovery and Medicinal Chemistry

The conformationally restricted pyrrolidine ring of proline is a highly valued scaffold in medicinal chemistry. Incorporating proline analogues into small molecules can enhance binding affinity, improve metabolic stability, and increase oral bioavailability. Over 15 drugs approved by the FDA in the last 15 years contain proline analogues in their structures.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors

A prime example of proline's impact is the development of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. ACE is a zinc-dependent metalloprotease that cleaves angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin System (RAS). The first rationally designed ACE inhibitor, Captopril, features a proline moiety that mimics the C-terminal proline of natural substrates, allowing it to fit into the enzyme's active site. The thiol group on Captopril coordinates strongly with the catalytic zinc ion, effectively inhibiting the enzyme.

Quantitative Data: Proline-Based ACE Inhibitors

The efficacy of ACE inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Drug | Proline Moiety | IC₅₀ Value | Conditions / Substrate | Ref |

| Captopril | L-Proline | 1.7 - 23 nM | Varies with substrate | |

| Enalaprilat | L-Alanyl-L-proline | ~1 nM | Rabbit lung ACE | |

| Lisinopril | L-Lysyl-L-proline | 1.23 nM | - | |

| Ramiprilat | L-Alanyl-L-proline analog | 3.40 nM | - | |

| Perindoprilat | L-Alanyl-L-proline analog | 8.79 nM | - |

Note: IC₅₀ values can vary significantly based on the enzyme source and substrate used in the assay.

Hydroxyproline: A Key Player in Structural Biology

Beyond catalysis and medicine, proline derivatives are fundamental to structural biology. 4-hydroxyproline, formed by the post-translational hydroxylation of proline residues, is a critical component of collagen, the most abundant protein in mammals.

Role in Collagen Stability

The hydroxylation of proline, a reaction that requires vitamin C as a cofactor, is essential for the stability of the collagen triple helix. The resulting hydroxyl groups form crucial hydrogen bonds that lock the three polypeptide chains together, providing the tensile strength required for connective tissues. A deficiency in vitamin C leads to impaired hydroxyproline synthesis, resulting in unstable collagen and the disease scurvy. Because hydroxyproline is almost exclusive to collagen, its concentration in tissues or urine serves as a direct biomarker for collagen content and turnover, which is relevant in diseases like fibrosis and Paget's disease.

Experimental Protocol: Quantification of Tissue Hydroxyproline

This protocol outlines the key steps for measuring hydroxyproline content in a biological tissue sample.

-

Sample Preparation: Accurately weigh 10-50 mg of wet tissue. Homogenize the tissue in ultrapure water (e.g., 100 µL water per 10 mg tissue).

-

Acid Hydrolysis: Transfer the homogenate to a pressure-tight, acid-resistant vial. Add an equal volume of concentrated hydrochloric acid (~12 M HCl) to achieve a final concentration of ~6 M HCl. Securely cap the vial and heat at 120°C for 3 to 24 hours to hydrolyze the protein and release free hydroxyproline.

-

Neutralization and Clarification: After cooling, carefully neutralize the hydrolysate with sodium hydroxide (NaOH). Centrifuge the sample to pellet any insoluble debris.

-

Standard Curve Preparation: Prepare a series of hydroxyproline standards of known concentrations (e.g., 0 to 10 µ g/well ).

-

Oxidation: Transfer an aliquot (10-50 µL) of the clarified supernatant from samples and standards to a 96-well plate. Add an oxidizing agent, typically a Chloramine-T solution, to each well and incubate at room temperature for 5-20 minutes.

-

Color Development: Add a solution of p-dimethylaminobenzaldehyde (DMAB, or Ehrlich's reagent) to each well. Tightly seal the plate and incubate at 60°C for 60-90 minutes. This reaction forms a chromophore with the oxidized hydroxyproline.

-

Measurement: Cool the plate to room temperature and measure the absorbance of each well at approximately 560 nm using a spectrophotometric plate reader.

-

Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve (absorbance vs. µg hydroxyproline) and determine the amount of hydroxyproline in each sample by interpolation. Express the final result as µg of hydroxyproline per mg of original tissue weight.

Conclusion

From orchestrating elegant asymmetric syntheses to forming the backbone of life-saving medicines and providing the structural integrity of tissues, proline derivatives demonstrate remarkable utility across biochemistry. Their unique structural constraints and chemical reactivity continue to inspire innovation. Future research will undoubtedly uncover new catalytic systems, novel therapeutic agents, and deeper insights into biological structures, further cementing the indispensable role of the proline scaffold in science.

References

- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

A Technical Guide to Fmoc-Pro-OH: From Sourcing to Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Nα-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers manufacturer and supplier information, detailed experimental protocols for its use and quality control, and visual representations of key processes to aid researchers in its effective application.

Sourcing this compound: A Comparative Landscape

The selection of a reliable supplier for this compound is paramount to ensure the quality and reproducibility of peptide synthesis. A variety of chemical suppliers offer this reagent with different purity levels, quantities, and pricing. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Weight |

| MedChemExpress | Research Grade | 100 g | $55 | 71989-31-6 | 337.37 |

| Activotec | ≥98% | 100g, 500g, 1kg | $66 (100g) | 71989-31-6 | 337.37[1] |

| AltaBioscience | Not Specified | Custom | Contact for pricing | 71989-31-6 | 337.4[2] |

| Carl ROTH | ≥99% | 10 g, 50 g | €22.50 (10 g) | 71989-31-6 | 337.37[3] |

| AdooQ Bioscience | >99% (HPLC) | Custom | Contact for pricing | 71989-31-6 | 337.37 |

| CDH Fine Chemical | Cell Culture Tested | 5 g, 50 g, 250 g | Contact for pricing | 71989-31-6 | 337.37[4] |

| Aapptec | >99% (HPLC) | Custom | Contact for pricing | 71989-31-6 | 337.37 |

| Thermo Scientific | 98% | 5 g | $54.65 | 71989-31-6 | 337.37 |

| Omizzur | Not Specified | 1 kg, 100 kg | $470 (1kg) | 71989-31-6 | 337.37 |

| Santa Cruz Biotechnology | Not Specified | Custom | Contact for pricing | 71989-31-6 | 337.37 |

| ProFACT Proteomics | 99% | Custom | €218.01 | 71989-31-6 | 337.37 |

| Novabiochem (Sigma-Aldrich) | ≥99.0% (HPLC) | Custom | Contact for pricing | 71989-31-6 | 337.37 |

| Biosynth | Not Specified | Custom | Contact for pricing | 71989-31-6 | 337.37 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in solid-phase peptide synthesis, and its quality control.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-Proline

-

1,4-Dioxane

-

Water

-

Potassium carbonate (K₂CO₃)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).

-

Add potassium carbonate (3.24 g, 23 mmol) to the solution.

-

Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

Add water (10 mL) to the mixture and extract with diethyl ether (2 x 20 mL) to remove impurities.

-

Acidify the aqueous phase to a pH of 2-3 with 1M HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol outlines the key steps in incorporating an this compound residue into a peptide chain on a solid support.

2.2.1. Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at room temperature with gentle agitation.

-

After swelling, drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine in DMF.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2.3. This compound Coupling

-

In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

After the coupling is complete, drain the solution and wash the resin with DMF (3 times).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative test (the beads remain colorless or yellow) indicates a successful coupling.

2.2.4. Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

-

A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control of this compound

Ensuring the purity and identity of this compound is crucial for successful peptide synthesis. The following are standard analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

This method separates this compound from potential impurities such as free proline or byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR signals (in CDCl₃):

-

Characteristic aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm.

-

Protons of the proline ring between 1.5 and 3.7 ppm.

-

The α-proton of proline around 4.4 ppm.

-

The methylene protons of the Fmoc group around 4.2-4.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Method:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Mass: The exact mass of this compound (C₂₀H₁₉NO₄) is 337.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 338.1.

Visualizing Key Processes

To further aid in the understanding of the workflows involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

basic principles of solid-phase peptide synthesis (SPPS) with Fmoc chemistry

An In-depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemical biology and drug discovery, enabling the routine construction of synthetic peptides. Developed by R. Bruce Merrifield, this methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as by-products and excess reagents are removed by simple filtration and washing.[1][2][3]

Two primary strategies dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This guide focuses on the Fmoc/tBu (tert-butyl) strategy, which is favored for its milder reaction conditions. In this orthogonal scheme, the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the linker are labile to acid. This allows for the selective deprotection and elongation of the peptide chain, followed by a final, single-step deprotection and cleavage from the solid support.

Core Principles of Fmoc-SPPS

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. The fundamental steps involve anchoring the first amino acid to the resin, followed by repeated cycles of Nα-Fmoc deprotection and coupling of the next amino acid, culminating in the final cleavage of the completed peptide from the support.

The Solid Support: Resins and Linkers

The synthesis begins with an insoluble polymer bead, known as the resin, which acts as the solid support. Polystyrene cross-linked with divinylbenzene is a common and inexpensive choice, though other resins like Polyethylene glycol (PEG) are used to improve swelling properties in the polar solvents used for synthesis.

Crucially, the resin is functionalized with a linker , a chemical moiety that connects the nascent peptide chain to the solid support. The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for its ultimate cleavage.

-

Acid-Labile Linkers : These are the most prevalent type in Fmoc-SPPS. The lability can be tuned by modifying their chemical structure, allowing for cleavage under varying strengths of acid, typically trifluoroacetic acid (TFA).

-

Safety-Catch Linkers : These linkers are stable to both the acidic and basic conditions used during synthesis and require a specific chemical activation step before they become labile for cleavage, offering an additional layer of control.

| Linker Type | Common Resin Name | Resulting C-Terminus | Typical Cleavage Condition |

| p-Alkoxybenzyl alcohol | Wang Resin | Carboxylic Acid | 95% Trifluoroacetic Acid (TFA) |

| Benzhydrylamine | Rink Amide Resin | Carboxamide | 95% Trifluoroacetic Acid (TFA) |

| Trityl | 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | 1-5% TFA in DCM (very mild) |

The Orthogonal Protecting Group Scheme

Fmoc-SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.

-

Nα-Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function of the incoming amino acid. Its defining feature is its lability to secondary amines, such as piperidine, through a base-catalyzed β-elimination mechanism. It remains stable under the acidic conditions used for final cleavage.

-

Side-Chain Protection : The reactive side chains of many amino acids (e.g., Lys, Asp, Glu, Cys, Arg) must be masked with permanent protecting groups to prevent unwanted side reactions during synthesis. In the Fmoc/tBu strategy, these groups are typically derived from tert-butyl alcohol (e.g., tBu, Boc) or trityl alcohol (Trt) and are removed during the final cleavage step by strong acid (TFA).

| Amino Acid | Side-Chain Protecting Group (P) |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asp, Glu | OtBu (tert-butyl ester) |

| Asn, Gln, Cys, His | Trt (trityl) |

| Lys, Trp | Boc (tert-butyloxycarbonyl) |

| Ser, Thr, Tyr | tBu (tert-butyl ether) |

The SPPS Synthetic Cycle

The elongation of the peptide chain is achieved through a series of repeated steps, collectively known as the synthetic cycle.

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

-

Fmoc Deprotection : The cycle begins with the removal of the Nα-Fmoc group from the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is usually complete within minutes.

Caption: Mechanism of Fmoc deprotection via a piperidine-mediated β-elimination.

-

Washing : After deprotection, the resin is thoroughly washed with DMF to completely remove the piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions in the subsequent coupling step.

-

Amino Acid Coupling : The next Fmoc-protected amino acid is introduced. Its carboxyl group must be activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. This activation is achieved using coupling reagents.

Caption: Peptide bond formation via in-situ active ester generation with HBTU.

Common coupling reagents fall into several classes, with aminium/uronium salts like HBTU and HATU being highly efficient and popular. Carbodiimides such as DIC, often used with additives like HOBt or Oxyma Pure, are also widely employed.

| Reagent Class | Examples | Notes |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast and efficient, require a non-nucleophilic base (e.g., DIPEA). |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, highly effective. |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Typically used with an additive (e.g., HOBt, Oxyma) to form an active ester and suppress racemization. |

-

Washing : A final wash step with DMF removes excess activated amino acid, coupling reagents, and by-products, leaving the pure, elongated peptide ready for the next cycle.

This four-step cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the final step is to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups. In Fmoc-SPPS, this is accomplished by treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).

During this process, the acid-labile side-chain protecting groups are released as highly reactive cationic species (e.g., tert-butyl cations). These cations can irreversibly modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, scavengers are added to the TFA to trap the reactive cations. The choice of scavengers depends on the amino acid composition of the peptide.

Caption: Workflow for the final acid-mediated cleavage and deprotection step.

| Cocktail Name | Composition (v/v) | Primary Use Case |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Peptides containing Arg, His, Cys, Met. |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, especially those with Arg(Pmc/Mtr). |

| Standard | TFA / Water / TIPS (95:2.5:2.5) | For peptides without sensitive residues like Trp, Cys, or Met. |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I | Specifically designed to minimize oxidation of Methionine residues. |

TIPS: Triisopropylsilane, EDT: 1,2-ethanedithiol, DMS: Dimethylsulfide

After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried before purification, usually by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Loading the First Amino Acid (Fmoc-AA-OH) onto Wang Resin

This protocol describes the esterification of the first amino acid to a hydroxymethyl-functionalized resin.

-

Resin Swelling : Swell the Wang resin (1.0 eq) in DMF for 1-2 hours in a reaction vessel.

-

Pre-activation : In a separate flask, dissolve the Fmoc-amino acid (3-4 eq) in a minimal amount of DMF. Cool the solution to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Loading : Add the pre-activated amino acid solution to the swollen resin. Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

-

Reaction : Agitate the mixture at room temperature for 2-4 hours.

-

Washing : Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x).

-

Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DCM for 30-60 minutes.

-

Final Wash : Wash the resin again with DCM (3x) and DMF (3x) and dry under vacuum.

Protocol 2: Standard Cycle for Peptide Elongation

This protocol outlines a single cycle of deprotection and coupling for adding one amino acid.

-

Resin Preparation : Place the Fmoc-protected peptidyl-resin in the reaction vessel and swell with DMF.

-

Fmoc Deprotection :

-

Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).

-

Agitate for 5-7 minutes at room temperature.

-

Filter and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

-

Washing : Filter the resin and wash thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Amino Acid Coupling :

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq), a coupling reagent like HBTU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF.

-

Add this coupling mixture to the washed resin.

-

Agitate at room temperature for 1-2 hours. Reaction completion can be monitored using a qualitative colorimetric test like the Kaiser test.

-

-

Washing : Filter the resin and wash with DMF (3-5x) to remove all soluble reagents and by-products. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection (Using Standard TFA/TIS/Water Cocktail)

This protocol is for cleaving a peptide that does not contain highly sensitive residues like Trp, Cys, or Met.

-

Resin Preparation : Wash the fully assembled peptidyl-resin with DCM (3x) to remove residual DMF and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio. Prepare approximately 10 mL of cocktail per gram of resin.

-

Cleavage Reaction :

-

Add the freshly prepared cleavage cocktail to the dried resin in a sealed vessel.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Isolation :

-

Filter the resin through a syringe filter or a fritted funnel, collecting the TFA filtrate which contains the cleaved peptide.

-

Wash the resin twice with a small volume of clean TFA to recover any remaining peptide.

-

-

Precipitation : Place the collected TFA solution in a centrifuge tube and add 10 volumes of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Collection : Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers.

-

Drying : Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

References

storage and handling recommendations for Fmoc-Pro-OH powder

An In-Depth Technical Guide to the Storage and Handling of Fmoc-Pro-OH Powder

For researchers, scientists, and drug development professionals engaged in peptide synthesis and other advanced applications, the integrity of starting materials is paramount. This compound (N-α-Fmoc-L-proline) is a critical building block in solid-phase peptide synthesis. Proper storage and handling of this reagent are essential to ensure its stability, prevent degradation, and maintain the purity required for successful experimental outcomes. This guide provides a comprehensive overview of the recommended practices for the storage and handling of this compound powder.

Storage Recommendations

The stability of this compound is highly dependent on storage conditions. Adherence to the recommended temperature and duration guidelines is crucial to prevent degradation of the Fmoc protecting group and the amino acid itself.

Storage of Solid Powder

When stored as a solid powder, this compound exhibits long-term stability. The following table summarizes the recommended storage conditions for the powdered form of the compound.

| Storage Temperature | Recommended Duration | Source(s) |

| -20°C | Up to 3 years | [1][2] |

| 4°C | Up to 2 years | [1][2] |

| 2-8°C | General recommendation | [3] |

| 0-8°C | General recommendation |

For optimal long-term storage, it is advisable to store this compound powder at -20°C. Storing at 2-8°C is also acceptable for shorter durations. It is important to keep the container tightly sealed to protect it from moisture.

Storage of Solutions

Once dissolved in a solvent, the stability of this compound decreases. Therefore, it is recommended to prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

| Storage Temperature | Recommended Duration | Source(s) |

| -80°C | Up to 6 months | |

| -20°C | Up to 1 month |

Common solvents for this compound include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). When using DMSO, ultrasonic treatment may be necessary to achieve full dissolution.

Handling Procedures and Safety Precautions

Proper handling techniques are essential to ensure user safety and maintain the integrity of the compound. This compound, like many chemical reagents, requires careful handling in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side-shields are recommended to protect against accidental splashes or dust.

-

Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.

-

Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) should be used.

-

Protective Clothing: A standard laboratory coat should be worn.

General Handling Guidelines

-

Work in a well-ventilated area to minimize inhalation of dust.

-

Avoid the formation of dust and aerosols during handling.

-

Avoid contact with skin and eyes.

-

After handling, wash hands thoroughly before breaks and at the end of the workday.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

-

Skin Contact: Wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of significant exposure, it is important to seek medical attention and to have the product's safety data sheet (SDS) available.

Experimental Protocols

While specific experimental protocols will vary depending on the application (e.g., solid-phase peptide synthesis), the general workflow for preparing and using this compound involves the following steps.

Preparation of this compound Solution for Peptide Synthesis

-

Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature before opening. This prevents condensation of moisture, which can degrade the compound.

-

Weighing: In a well-ventilated fume hood, weigh the required amount of this compound powder using a calibrated balance.

-

Dissolution: Add the appropriate solvent (e.g., DMF, NMP) to the powder. If using DMSO, sonication may be required to facilitate dissolution.

-

Use: The freshly prepared solution is now ready for use in the peptide synthesizer or manual coupling reaction.

Workflow and Logic Diagrams

To visually represent the key decision-making processes and workflows for the storage and handling of this compound, the following diagrams have been created using Graphviz.

Caption: Workflow for the storage of this compound powder and solutions.

Caption: Step-by-step protocol for the safe handling of this compound powder.

References

An In-depth Guide to Theoretical Yield Calculation in Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Pro-OH

This technical guide provides a comprehensive overview of the principles and practices involved in calculating the theoretical yield for Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incorporation of Fmoc-Pro-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Principles of Theoretical Yield in SPPS

The theoretical yield in SPPS represents the maximum possible quantity of a target peptide that can be synthesized from a given starting amount of resin. This calculation is fundamental for assessing the efficiency of the synthesis, planning reagent quantities, and optimizing protocols. The entire calculation is based on a single, critical parameter: resin loading .

-

Resin Loading (Substitution): This value quantifies the number of reactive sites on the resin available for peptide chain elongation. It is typically expressed in millimoles of the first amino acid per gram of resin (mmol/g)[1]. The first amino acid attached to the solid support is the ultimate limiting reagent for the entire synthesis. Therefore, an accurate determination of resin loading is crucial for a meaningful theoretical yield calculation[1][2].

-

Theoretical Yield Calculation: The formula to determine the maximum theoretical mass of the final peptide is derived directly from the initial moles of the first amino acid on the resin.

Formula: Theoretical Yield (grams) = Resin Loading (mmol/g) × Starting Resin Mass (g) × Molecular Weight of Final Peptide ( g/mol ) ÷ 1000 (mmol/mol)

This calculation assumes a 100% yield for every coupling and deprotection step. While this is never achieved in practice, the theoretical yield serves as the essential benchmark against which the actual, purified yield is compared to determine the overall efficiency of the synthesis[3][4].

Quantitative Data Summary

For a successful synthesis, precise quantities and properties of the reagents are necessary. The tables below summarize the properties of key reagents and provide example parameters for a theoretical yield calculation involving this compound as the first amino acid coupled to a Rink Amide resin.

Table 1: Properties of Key Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | 337.39 | Protected amino acid for coupling |

| Rink Amide Resin | N/A (Defined by loading) | Solid support |

| Piperidine | 85.15 | Fmoc-deprotection agent |

| HBTU | 379.25 | Coupling (activating) agent |

| DIPEA | 129.24 | Activation base |

| DMF | 73.09 | Primary solvent |

Table 2: Example Parameters for Theoretical Yield Calculation

| Parameter | Value | Unit |

| Starting Resin Mass | 0.5 | g |

| Resin Loading (Rink Amide) | 0.6 | mmol/g |

| Target Peptide | Pro-Ala-Gly (Example) | - |

| Molecular Weight of Peptide | 243.26 | g/mol |

Worked Example:

Using the parameters from Table 2, the theoretical yield is calculated as follows:

-

Calculate Initial Moles:

-

Initial Moles = 0.6 mmol/g × 0.5 g = 0.3 mmol

-

-

Calculate Theoretical Yield (Mass):

-

Theoretical Yield = 0.3 mmol × 243.26 g/mol ÷ 1000 mmol/mol = 0.073 g or 73 mg

-

Detailed Experimental Protocols

The following protocols outline the key steps for a single coupling cycle in Fmoc-SPPS, specifically for the addition of this compound to a deprotected amine on a solid support resin (e.g., Rink Amide).

Protocol 1: Resin Swelling and Preparation

-

Weigh the desired amount of resin (e.g., 0.5 g) and place it into a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL per gram of resin).

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc-Group Deprotection

-

To the swollen resin, add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature. A standard procedure involves two treatments: the first for 5 minutes, followed by draining and a second treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine, which can interfere with the subsequent coupling step. A colorimetric test, such as the Kaiser test, can be performed on a small resin sample to confirm the presence of a free primary amine.

Protocol 3: this compound Coupling

-

Amino Acid Activation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent like HBTU (e.g., 3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (e.g., 6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the washed, deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

Post-Coupling Wash: After the coupling period, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

A completion test (e.g., a negative Kaiser test) can be performed to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Mandatory Visualizations

Logical Flow of Theoretical Yield Calculation

Caption: Logical workflow for calculating theoretical peptide yield.

Experimental Workflow for a Single SPPS Cycle